N-hydroxy-1-methyl-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-1-methyl-1H-indazole-3-carboxamide is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-1-methyl-1H-indazole-3-carboxamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of hydrazones with aldehydes or ketones under acidic or basic conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can yield indazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, are often employed to achieve efficient synthesis with minimal byproducts .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-1-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines.
Scientific Research Applications
N-hydroxy-1-methyl-1H-indazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-hydroxy-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various cellular pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives, such as:
- 1H-indazole-3-carboxamide
- N-methyl-1H-indazole-3-carboxamide
- N-hydroxy-1H-indazole-3-carboxamide
Uniqueness
N-hydroxy-1-methyl-1H-indazole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its N-hydroxy and N-methyl groups enhance its potential as an enzyme inhibitor and its overall stability .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
N-hydroxy-1-methylindazole-3-carboxamide |
InChI |
InChI=1S/C9H9N3O2/c1-12-7-5-3-2-4-6(7)8(10-12)9(13)11-14/h2-5,14H,1H3,(H,11,13) |
InChI Key |
FQGWUXXESWVJTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.